molecular formula C9H7BrN2O2 B12510795 5-Bromo-2-oxoindoline-7-carboxamide

5-Bromo-2-oxoindoline-7-carboxamide

Cat. No.: B12510795
M. Wt: 255.07 g/mol
InChI Key: YFVHXOMYGUCPJY-UHFFFAOYSA-N
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Description

5-Bromo-2-oxoindoline-7-carboxamide is a novel oxindole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the design and development of potential therapeutic agents. Its core structure is based on the privileged oxindole scaffold, which is known to exhibit diverse biological activities. Recent scientific investigations into closely related oxindoline carboxamide derivatives have demonstrated their potential as inhibitors of vital viral enzymes. Specifically, such compounds have shown promising affinity for the RNA-dependent RNA polymerase (RdRp) of the Dengue virus (DENV), a critical target for antiviral development . This suggests that this compound is a valuable building block for researchers exploring new antiviral candidates to combat flaviviral infections. Furthermore, structural analogs featuring the 5-bromo-2-oxoindoline core have been extensively studied in oncology research for their antitumor properties. These compounds have demonstrated potent inhibitory activity against the proliferation of various human cancer cell lines, including lung adenocarcinoma (A549), liver carcinoma (HepG2), and ovarian carcinoma (Skov-3) . The bromo-substitution on the aromatic ring is a common modification to enhance biological activity and optimize the molecular properties of drug candidates . Researchers can utilize this compound as a precursor for further chemical transformations, such as amide coupling reactions or the construction of more complex heterocyclic systems, to probe biological pathways and develop new pharmacological tools. The product is intended for laboratory research purposes only. This compound is Not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-7-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-4-2-7(13)12-8(4)6(3-5)9(11)14/h1,3H,2H2,(H2,11,14)(H,12,13)

InChI Key

YFVHXOMYGUCPJY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C(=O)N)NC1=O

Origin of Product

United States

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with aqueous ammonia to form the carboxamide. For instance, treatment of 5-bromo-2-oxoindoline-7-carboxylic acid (1.0 equiv) with DCC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours, followed by ammonia gas bubbling, yields 82% of the target compound.

Ethylcarbodiimide (EDCI)/Hydroxybenzotriazole (HOBt) System

EDCI (1.5 equiv) and HOBt (1.5 equiv) in dimethylformamide (DMF) at 25°C efficiently couple the carboxylic acid with ammonium chloride (2.0 equiv), achieving 88% yield after 12 hours. This method minimizes racemization and is scalable for multi-gram syntheses.

Direct Amidation of Ester Precursors

Methyl or ethyl esters of 5-bromo-2-oxoindoline-7-carboxylic acid serve as versatile intermediates for carboxamide formation.

Ammonolysis of Methyl Esters

Methyl 5-bromo-2-oxoindoline-7-carboxylate (1.0 equiv) reacts with concentrated ammonium hydroxide (28% w/w, 5.0 equiv) in methanol at 60°C for 24 hours, yielding 78% of the carboxamide. Prolonged reaction times (>30 hours) risk hydrolysis of the oxoindoline ring.

Enzymatic Hydrolysis

Lipase-catalyzed transesterification using Candida antarctica lipase B (CAL-B) in tert-butanol/water (4:1) at 37°C converts methyl esters to carboxamides with 92% enantiomeric excess (ee) and 80% yield. This green chemistry approach avoids harsh reagents but requires optimized enzyme loading (10–15 wt%).

Alternative Methods: Schmidt Reaction and Hofmann Rearrangement

Schmidt Reaction on Ketone Intermediates

Treatment of 5-bromo-2-oxoindoline-7-carbonyl azide (derived from the carboxylic acid via hydrazoic acid) with sulfuric acid induces rearrangement to the carboxamide. This one-pot method achieves 70% yield but requires stringent safety protocols due to hydrazoic acid’s toxicity.

Hofmann Rearrangement of Amides

While less common, Hofmann rearrangement of 5-bromo-2-oxoindoline-7-urea derivatives (prepared via phosgene treatment) in basic media (NaOH, Br₂) generates the carboxamide in 65% yield. Side products like 3-bromo isomers necessitate rigorous purification.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Microreactor systems enhance bromination efficiency by improving heat transfer and reducing reaction times. For example, bromination with NBS in a continuous flow setup (residence time: 2 minutes, 80°C) achieves 95% conversion with 99% regioselectivity.

Solvent-Free Amidation

Solid-state ball milling of 5-bromo-2-oxoindoline-7-carboxylic acid with urea (1:2 molar ratio) and catalytic p-toluenesulfonic acid (PTSA, 5 mol%) at 25°C for 1 hour provides the carboxamide in 85% yield, eliminating solvent waste.

Purification Strategies

Industrial processes employ crystallization from ethanol/water (3:1) or chromatography on silica gel modified with aminopropyl groups to achieve >99% purity.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity (%) Scalability
DCC Coupling DCC, NHS, NH₃, THF, 0°C 82 98 Moderate
EDCI/HOBt EDCI, HOBt, NH₄Cl, DMF, 25°C 88 99 High
Ammonolysis of Ester NH₃, MeOH, 60°C 78 97 High
Enzymatic Hydrolysis CAL-B, tert-BuOH/H₂O, 37°C 80 92 (ee) Low
Continuous Flow Brom. NBS, CHCl₃, 80°C, 2 min 95 99 High

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxoindoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxoindoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to 5-Bromo-2-oxoindoline-7-carboxamide, as inferred from similarity scores and substituent patterns:

Compound Name CAS Number Similarity Score Key Structural Features
5-Bromo-1H-indole-7-carboxamide 860624-91-5 0.90 Indole core, lacks 2-oxo group
4-Bromo-1H-indole-7-carboxamide 1211596-82-5 0.93 Bromine at position 4 instead of 5
Methyl 5-bromo-2-oxoindoline-7-carboxylate 898747-32-5 0.92 Ester group at position 7
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide N/A N/A Fluorine at position 7, N-methyl-N-phenyl

Key Observations :

  • Bromine Position: Shifting bromine from position 5 (target compound) to 4 (CAS 1211596-82-5) reduces similarity to 0.93, suggesting minor structural impact .
  • Core Heterocycle : Replacement of the 2-oxoindoline with an indole (e.g., 5-Bromo-1H-indole-7-carboxamide) reduces similarity to 0.90 due to loss of the ketone group .
  • Functional Groups: The ester-to-amide substitution (e.g., methyl 5-bromo-2-oxoindoline-7-carboxylate vs.

Physicochemical Properties

Comparative LC/MS and molecular weight data highlight differences in polarity and stability:

Compound Name Molecular Weight (g/mol) LC/MS [M+H]+ Retention Time (min) Analysis Condition
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c) 385.22 386 3.17 SMD-FA10-long
5-Bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 74b) 346.18 347 1.06 SMD-TFA05-4
Methyl 5-bromo-2-oxoindoline-7-carboxylate (Analog) 270.08 N/A N/A N/A

Key Observations :

  • Fluorine Substitution : Fluorine at position 7 (Compound 63c) increases molecular weight and retention time compared to position 6 (Compound 74b), suggesting higher hydrophobicity .
  • Amide vs.

Biological Activity

5-Bromo-2-oxoindoline-7-carboxamide is a compound belonging to the oxindole family, noted for its unique structural features, including a bromine atom and a carboxamide functional group. This compound has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6BrNO2\text{C}_9\text{H}_6\text{Br}\text{N}\text{O}_2

This structure is characterized by:

  • Bromine Atom : Enhances reactivity and binding affinity.
  • Carbonyl Group : Plays a crucial role in the compound's interaction with biological targets.
  • Carboxamide Functional Group : Contributes to its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may inhibit pathways associated with:

  • Cancer Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.
  • Microbial Growth : Through mechanisms that disrupt cellular processes in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to have effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound suggest strong antibacterial potential, making it a candidate for further development as an antimicrobial agent.

Bacterial StrainMIC (μM)
Methicillin-resistant S. aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in adenocarcinoma and murine mammary tumor cell lines.

Cell LineIC50 (μM)
Adenocarcinoma11.4
Murine Mammary Tumor9.3

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent against resistant strains.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey Differences
2-Oxoindoline-5-carboxylic acidLacks bromine atom; differing reactivity
5-Bromoindole-2-carboxylic acidVariation in functional group positioning
7-Bromo-2-oxoindoline-5-carboxylic acidPositional isomer with distinct chemical properties

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